molecular formula C18H17Cl2N5O2S B12138809 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Cat. No.: B12138809
M. Wt: 438.3 g/mol
InChI Key: GFVSLSLFSODIDR-UHFFFAOYSA-N
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Description

2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a complex organic compound that features a triazole ring, chlorophenyl groups, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Introduction of the Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic substitution reactions.

    Thioether Formation: The triazole ring is then functionalized with a thiol group to form the thioether linkage.

    Acetamide Formation: The final step involves the formation of the acetamide moiety through an acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The triazole ring and chlorophenyl groups may play key roles in these interactions .

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxyphenyl)acetamide
  • **2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-5-methylphenyl)acetamide

Uniqueness

The unique combination of functional groups in 2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide distinguishes it from similar compounds. The presence of both methoxy and methyl groups on the phenyl ring, along with the triazole-thioether linkage, may confer unique biological and chemical properties.

Properties

Molecular Formula

C18H17Cl2N5O2S

Molecular Weight

438.3 g/mol

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C18H17Cl2N5O2S/c1-10-7-14(15(27-2)8-13(10)20)22-16(26)9-28-18-24-23-17(25(18)21)11-3-5-12(19)6-4-11/h3-8H,9,21H2,1-2H3,(H,22,26)

InChI Key

GFVSLSLFSODIDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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